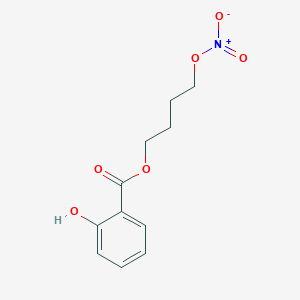![molecular formula C20H19NO2 B14257614 4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol CAS No. 266001-57-4](/img/structure/B14257614.png)
4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol is a chemical compound with the molecular formula C20H19NO2. It is a derivative of diphenol and contains an aminophenyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol typically involves the reaction of 4-aminophenyl with 4,4’-dihydroxybenzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic or aminophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like methanol or chloroform, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets and pathways. The aminophenyl group allows it to form hydrogen bonds and other interactions with biomolecules, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Ethylidenebisphenol: A similar compound with a different substituent group.
Bisphenol A: Another diphenol derivative with different chemical properties and applications.
Bisphenol F: A related compound with variations in its molecular structure.
Eigenschaften
CAS-Nummer |
266001-57-4 |
|---|---|
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-[1-(4-aminophenyl)-1-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C20H19NO2/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,22-23H,21H2,1H3 |
InChI-Schlüssel |
NKBHEORYXOLTRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


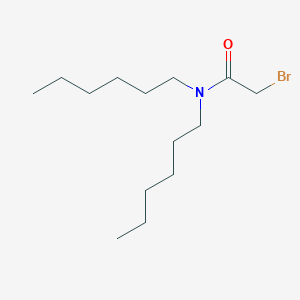

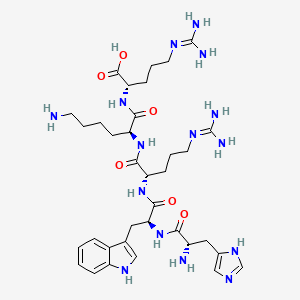
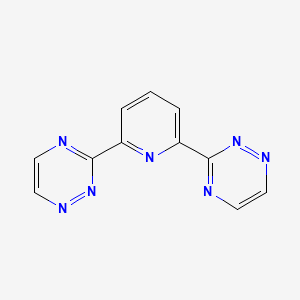
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

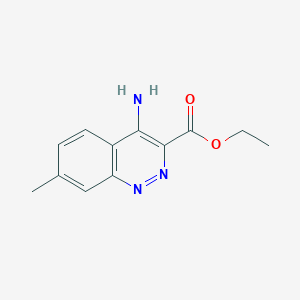
![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
